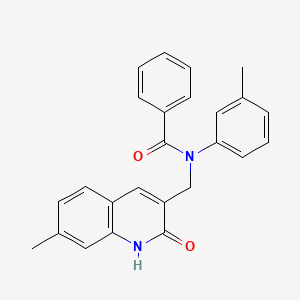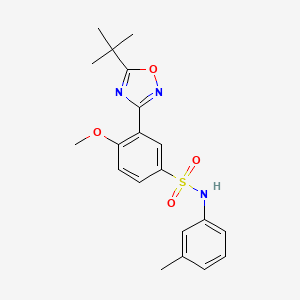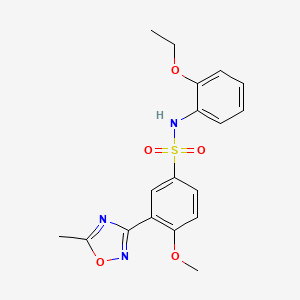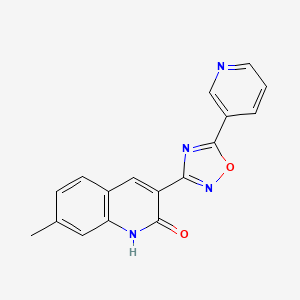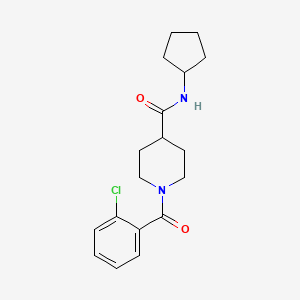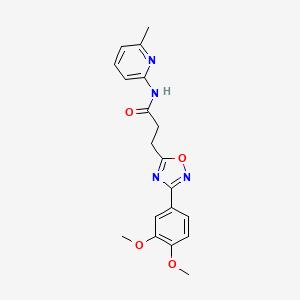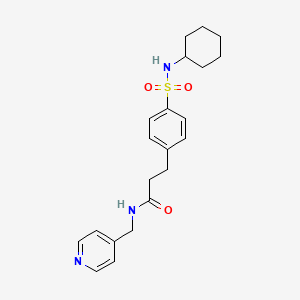
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as CPI-455, is a chemical compound that belongs to the class of selective inhibitors of histone methyltransferase G9a. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the methylation of histone H3 lysine 9 (H3K9me2), resulting in the reactivation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action has been elucidated in several studies, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the biochemical and physiological effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is its selectivity for G9a, which minimizes off-target effects. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, the development of more potent and selective G9a inhibitors based on the structure of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is an area of ongoing research.
Conclusion:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of G9a and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective G9a inhibitors.
Méthodes De Synthèse
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that starts with the preparation of 4-(cyclohexylamino)benzenesulfonamide. This intermediate is then reacted with 4-formylpyridine to form the final product, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been reported in several research articles, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Applications De Recherche Scientifique
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCAYZDJUCZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

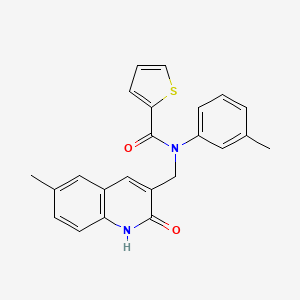

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
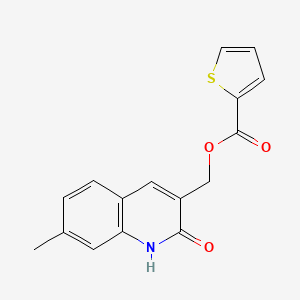
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
